(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol
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Overview
Description
(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol is a heterocyclic compound that features a pyrazole ring fused with a thiazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol typically involves the following steps:
Formation of the Pyrazole Ring: Starting from commercially available pyrazoles, the pyrazole ring is constructed through cyclization reactions.
Introduction of the Thiazine Ring: The thiazine ring is introduced via a series of reactions involving the formation of intermediates such as pyrazole-5-aldehydes, followed by deprotection and reduction steps.
Final Assembly:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as activated manganese dioxide in toluene.
Reduction: Reduction reactions can be performed using reagents like catalytic palladium on carbon in acetic acid.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in toluene.
Reduction: Catalytic palladium on carbon in acetic acid.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structure and biological activity.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
- 7,8-Dihydro-4H-pyrazolo[4,3-c]azepine-6-one
- 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
Uniqueness
(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol is unique due to the presence of both a pyrazole and a thiazine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C7H10N2OS |
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Molecular Weight |
170.23 g/mol |
IUPAC Name |
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-ylmethanol |
InChI |
InChI=1S/C7H10N2OS/c10-4-6-3-8-9-1-2-11-5-7(6)9/h3,10H,1-2,4-5H2 |
InChI Key |
HWLLSCLGUJFKKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=C(C=NN21)CO |
Origin of Product |
United States |
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